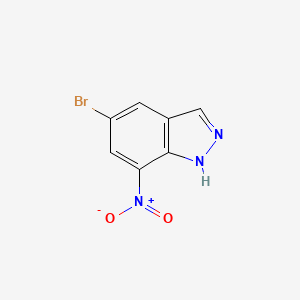

5-bromo-7-nitro-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBGVVAXTJXNHFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363242 | |

| Record name | 5-bromo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

316810-82-9 | |

| Record name | 5-Bromo-7-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=316810-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-bromo-7-nitro-1H-indazole from 4-bromo-2-methyl-6-nitroaniline. This transformation is a key step in the preparation of various indazole derivatives that are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the experimental protocol, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound from 4-bromo-2-methyl-6-nitroaniline proceeds via a diazotization reaction followed by an intramolecular cyclization. This process is a variation of the Sandmeyer reaction, a powerful tool in aromatic chemistry for the conversion of aryl amines to a wide range of functional groups.[1] In this specific synthesis, the amino group of the starting aniline is converted into a diazonium salt, which then undergoes a ring-closing reaction to form the indazole core.

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

4-bromo-2-methyl-6-nitroaniline

-

Acetic acid (glacial)

-

Sodium nitrite (NaNO₂)

-

Water (deionized)

-

Silica gel for column chromatography

-

Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-bromo-2-methyl-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of glacial acetic acid.[2]

-

Diazotization: Cool the solution to 0 °C using an ice bath. Slowly add a pre-prepared aqueous solution of sodium nitrite (0.66 g, 9.52 mmol in 2 mL of water) to the reaction mixture.[2] Maintain the temperature at 0 °C during the addition.

-

Cyclization: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 6 hours.[2]

-

Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, remove the acetic acid by rotary evaporation. Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the final product as an orange powder.[2] While the specific eluent system was not detailed in the source, a gradient of ethyl acetate in hexanes is a common starting point for the purification of similar nitro-containing aromatic compounds.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | ||

| Name | 4-bromo-2-methyl-6-nitroaniline | |

| Molecular Formula | C₇H₇BrN₂O₂ | |

| Molecular Weight | 231.05 g/mol | |

| Product | ||

| Name | This compound | |

| Molecular Formula | C₇H₄BrN₃O₂ | |

| Molecular Weight | 242.03 g/mol | |

| Appearance | Orange powder | [2] |

| Yield | 47.7% | [2] |

| Melting Point | 260-261 °C | [1] |

| Spectroscopic Data | ||

| ¹H NMR | Data not explicitly found. Predicted shifts would show aromatic protons. | |

| ¹³C NMR | Data not explicitly found. Predicted shifts would show carbons of the bicyclic system. | |

| Mass Spectrometry | Data not explicitly found. Expected [M+H]⁺ at m/z 242.95 and 244.95 (due to Br isotopes). |

Experimental Workflow

The following diagram illustrates the key steps involved in the experimental workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-bromo-2-methyl-6-nitroaniline is a well-established procedure that provides a moderate yield of the desired product. The protocol involves a straightforward diazotization and cyclization sequence. This technical guide provides researchers and drug development professionals with the necessary information to reproduce this synthesis and utilize the product in further chemical explorations. Further optimization of the reaction conditions and purification methods could potentially lead to higher yields. The acquisition of detailed spectroscopic data for the final compound is recommended for complete characterization.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 5-bromo-7-nitro-1H-indazole. Due to the limited availability of experimental data for this specific molecule, this document combines reported values with predicted data and information from closely related analogs to offer a thorough profile for research and development purposes.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and application in research settings. The data presented below has been aggregated from various chemical databases and predictive software.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | ChemScene[1] |

| Molecular Weight | 242.03 g/mol | ChemScene[1] |

| CAS Number | 316810-82-9 | ChemScene[1] |

| Appearance | Light yellow to yellow solid (Predicted) | ChemicalBook[2] |

| Melting Point | 220°C | ChemicalBook[2] |

| Boiling Point (Predicted) | 420.8 ± 25.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.965 ± 0.06 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 8.77 ± 0.40 | ChemicalBook[2] |

| LogP (Predicted) | 2.2336 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Rotatable Bonds | 1 | ChemScene[1] |

Synthesis and Characterization

A general procedure for the synthesis of this compound has been reported, starting from 4-bromo-2-methyl-6-nitroaniline.[2]

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 4-bromo-2-methyl-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of acetic acid.

-

Nitrosation: Slowly add an aqueous solution (2 mL) of sodium nitrite (0.66 g, 9.52 mmol) at 0°C.

-

Reaction: Gradually warm the reaction mixture to room temperature with continuous stirring.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, remove the solvent by rotary evaporation.

-

Extraction: Perform a suitable extraction procedure to isolate the crude product.

-

Purification: Purify the crude product by column chromatography to obtain this compound.[2]

Proposed Analytical Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the molecular structure by identifying the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition and Analysis: Acquire ¹H and ¹³C NMR spectra. Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values. Compare the obtained spectra with predicted values and data from analogous structures to confirm the substitution pattern.

Mass Spectrometry (MS):

-

Objective: To confirm the molecular weight and elemental composition of the compound.

-

Instrumentation: A high-resolution mass spectrometer (HRMS), often coupled with a liquid chromatography system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for this class of molecules.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. The high-resolution data can be used to confirm the elemental formula.

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of the synthesized compound.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

-

Data Analysis: Calculate the purity based on the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Potential Biological Activity and Signaling Pathways

Specific biological data for this compound is not currently available in the public domain. However, the indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]

Notably, the 7-nitroindazole moiety is a well-characterized inhibitor of neuronal nitric oxide synthase (nNOS).[5][6][7] Inhibition of nNOS by 7-nitroindazole has been shown to protect against neurotoxicity in various models.[7] This suggests that this compound may also exhibit activity as an nNOS inhibitor.

Proposed Experimental Workflow for Biological Investigation

The following workflow is proposed to investigate the potential biological activity of this compound, focusing on its potential as a nitric oxide synthase inhibitor.

Caption: Proposed workflow for the biological evaluation of this compound.

Potential Signaling Pathway Involvement

Based on the known activity of 7-nitroindazole, a primary hypothesized signaling pathway for this compound involves the inhibition of nitric oxide (NO) production by nNOS.

Caption: Hypothesized signaling pathway inhibited by this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound CAS#: 316810-82-9 [m.chemicalbook.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of neuronal nitric oxide synthase by 7-nitroindazole protects against MPTP-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

5-bromo-7-nitro-1H-indazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-bromo-7-nitro-1H-indazole. The information is curated for professionals in the fields of chemical research and drug development, presenting key data in a structured and accessible format.

Core Chemical Properties

This compound is a substituted indazole derivative. The presence of a bromine atom and a nitro group on the indazole ring significantly influences its chemical reactivity and potential biological activity. These functional groups make it a valuable intermediate in the synthesis of more complex molecules.

A summary of its key identifiers and physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 316810-82-9 | [1][2] |

| Molecular Formula | C7H4BrN3O2 | [1][3] |

| Molecular Weight | 242.03 g/mol | [3][4][5][6] |

| Alternate Molecular Weight | 240.95 g/mol | [2] |

| Purity | Typically ≥96% | [1] |

Synthesis and Experimental Protocols

A plausible, though generalized, synthetic workflow is outlined below. This diagram illustrates the logical progression from a starting material to the final product.

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathways and Research Applications

Currently, there is limited publicly available research detailing the specific biological activity or signaling pathway interactions of this compound. However, the indazole core is a well-established scaffold in medicinal chemistry, known to be a "privileged" structure. Indazole derivatives have been investigated for a wide range of therapeutic applications, including their roles as kinase inhibitors, anti-cancer agents, and anti-inflammatory compounds.

The nitro and bromo substituents on the indazole ring of this particular compound suggest it could be a key intermediate for creating a library of novel compounds for drug discovery screening. The logical relationship for its potential application in drug development is illustrated below.

Caption: The role of this compound as an intermediate in drug discovery.

Researchers are encouraged to use this compound as a starting point for the synthesis of novel indazole derivatives and to screen these new chemical entities against various biological targets to uncover new therapeutic agents. The functional groups present offer versatile handles for a variety of chemical transformations.

References

- 1. This compound | 湖南华腾制药有限公司_官网 [huatengsci.com]

- 2. This compound | this compound | Glycogen Bioscience [glycogenbio.com]

- 3. 316810-82-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. calpaclab.com [calpaclab.com]

Technical Guide to the Solubility of 5-bromo-7-nitro-1H-indazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, impacting bioavailability, formulation, and in vitro testing. This technical guide addresses the solubility of 5-bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It outlines detailed experimental protocols for both thermodynamic and kinetic solubility assays, methods for analytical quantification, and predictive insights based on its chemical structure. This guide is intended to be an essential resource for researchers initiating studies with this compound, enabling a systematic and reproducible approach to characterizing this fundamental physicochemical property.

Introduction to the Significance of Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various stages of the drug discovery and development process. Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and diminished oral bioavailability. Therefore, a thorough understanding and quantitative measurement of a compound's solubility in various solvent systems are imperative for its successful progression as a therapeutic candidate.

This compound, as a substituted indazole, belongs to a class of compounds known for a wide range of biological activities. Its utility in synthetic chemistry and as a potential therapeutic agent is significantly influenced by its solubility profile. This guide provides the necessary theoretical background and practical methodologies to empower researchers to accurately determine the solubility of this compound.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone | High | These solvents can effectively solvate the polar indazole ring and the nitro group through dipole-dipole interactions. DMSO and DMF are particularly effective at dissolving a wide range of organic compounds. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, interacting with the N-H of the indazole and the oxygen atoms of the nitro group. Solubility is expected to decrease with increasing alkyl chain length of the alcohol (e.g., higher in methanol than in isopropanol). |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of this compound is too high for significant interaction with non-polar solvents. Van der Waals forces alone are unlikely to overcome the crystal lattice energy of the solid compound. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | These solvents have a moderate polarity and may show some ability to dissolve the compound. However, they are not as effective as polar aprotic solvents. |

Note: These are qualitative predictions. Quantitative determination through the experimental protocols outlined below is essential for accurate assessment.

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a high-throughput measure of how readily a compound precipitates from a solution when added from a concentrated organic stock.

The shake-flask method is the gold standard for determining thermodynamic solubility.[1][2] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium, typically 24 to 72 hours.[1][3]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot through a chemically inert, fine-pore filter (e.g., 0.22 µm PTFE or PVDF) to remove any microscopic solid particles. This step is critical to prevent overestimation of solubility.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase used for analysis) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection (see Section 4).

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic solubility is often measured in the early stages of drug discovery due to its high-throughput nature. It assesses the solubility of a compound upon its addition from a concentrated DMSO stock solution into an aqueous or organic medium.[4][5][6]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Assay Plate Preparation: In a multi-well plate (e.g., 96-well), add a small volume of the DMSO stock solution to a much larger volume of the test organic solvent. The final concentration of DMSO should be low (e.g., 1-2%) to minimize its co-solvent effect.[5] This should be done for a range of final compound concentrations.

-

Incubation: Seal the plate and incubate at a constant temperature (e.g., room temperature) with gentle shaking for a defined period, typically 1 to 2 hours.[3]

-

Precipitation Measurement: Determine the extent of precipitation. This can be done in several ways:

-

Nephelometry: Measure the light scattering caused by precipitated particles.

-

Direct UV/Vis Reading: Measure the absorbance in the plate reader. A drop in absorbance compared to a non-precipitating control indicates precipitation.

-

Filtration and HPLC: Filter the contents of each well and quantify the concentration of the dissolved compound in the filtrate by HPLC-UV, as described for the thermodynamic method.[3]

-

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant precipitation is observed.

Caption: Workflow for Kinetic Solubility Determination.

Analytical Quantification by HPLC-UV

A robust and validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the concentration of this compound in the filtered solutions from solubility experiments. While a specific method for this compound must be developed and validated, a general approach for related heterocyclic compounds can be adapted.[7][8]

Table 2: Example HPLC Method Parameters for Quantification

| Parameter | Suggested Conditions | Notes |

| Column | C18 Reverse-Phase (e.g., 100 mm x 4.6 mm, 2.7 µm particle size) | A C18 column is a good starting point for many small organic molecules. |

| Mobile Phase | A: Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Formic Acid or TFA | The acidic modifier helps to ensure sharp peak shapes by protonating any basic sites. |

| Gradient | Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 95%) over several minutes. | A gradient elution is often necessary to ensure the compound elutes with a good peak shape in a reasonable time. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 - 10 µL | Should be consistent across all samples and standards. |

| Detection | UV-Vis Detector | The wavelength should be set to the λmax of this compound, which can be determined using a UV-Vis spectrophotometer. Nitroaromatic compounds typically absorb strongly in the UV region. |

| Quantification | External standard calibration curve. Prepare a series of known concentrations of the compound, inject them, and plot the peak area versus concentration to generate a calibration curve. | The calibration curve must be linear (R² > 0.999) over the range of concentrations being measured. |

Conclusion

While direct quantitative solubility data for this compound is not currently in the public domain, this technical guide provides the necessary framework for its determination. By employing the standardized shake-flask method for thermodynamic solubility and a high-throughput kinetic assay, researchers can generate the critical data needed to advance their studies. The combination of robust experimental protocols and a validated HPLC-UV analytical method will ensure the generation of accurate and reproducible solubility profiles in a range of common organic solvents, thereby facilitating informed decisions in synthesis, formulation, and biological screening efforts.

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. enamine.net [enamine.net]

- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. ptfarm.pl [ptfarm.pl]

- 8. semanticscholar.org [semanticscholar.org]

Spectroscopic and Synthetic Profile of 5-bromo-7-nitro-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathway of 5-bromo-7-nitro-1H-indazole. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a compilation of data from closely related analogs and standardized experimental protocols. This information serves as a valuable reference for the characterization and synthesis of this compound and similar derivatives.

Spectroscopic Data

Table 1: 1H NMR Spectroscopic Data of Related Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-bromo-1H-indazole | - | Data not available in search results. |

| 5-nitro-3-phenyl-1H-indazole | CDCl₃ | 11.84 (br, 1H), 8.98 (s, 1H), 8.26 (d, J = 9.2 Hz, 1H), 7.98 (d, J = 7.8 Hz, 2H), 7.62-7.53 (m, 3H), 7.29 (d, J = 9.2 Hz, 1H)[1] |

| 5-bromo-3-phenyl-1H-indazole | CD₃COCD₃ | 12.57 (br, 1H), 8.27 (d, J = 1.0 Hz, 1H), 8.04 (d, J = 7.4 Hz, 2H), 7.63-7.61 (m, 1H), 7.56-7.51 (m, 3H), 7.44-7.42 (m, 1H)[1] |

Table 2: 13C NMR Spectroscopic Data of Related Indazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-bromo-1H-indazole | - | Data not available in search results. |

| 5-nitro-3-phenyl-1H-indazole | CDCl₃ | 148.67, 143.39, 142.96, 131.72, 129.35, 127.81, 122.14, 120.37, 119.18, 110.60[1] |

| 5-bromo-3-phenyl-1H-indazole | CD₃COCD₃ | 144.35, 141.29, 134.06, 132.88, 129.56, 129.02, 128.52, 123.67, 121.78, 115.15, 112.79[1] |

Table 3: IR Spectroscopic Data of Related Indazole Derivatives

| Compound | Sample Prep | Characteristic Absorption Bands (cm⁻¹) |

| 5-bromo-1H-indazole | - | Data not available in search results. |

| 5-nitro-3-phenyl-1H-indazole | film | Data not available in search results. |

| 5-bromo-3-phenyl-1H-indazole | film | 698, 774, 787, 912, 1478[1] |

Table 4: Mass Spectrometry Data of Related Indazole Derivatives

| Compound | Ionization Mode | m/z (relative intensity) |

| 5-bromo-1H-indazole | - | Data not available in search results. |

| 5-nitro-3-phenyl-1H-indazole | - | Data not available in search results. |

| 5-bromo-3-phenyl-1H-indazole | EI | 272 (M+, 100), 192 (13), 166 (20), 139 (6), 77 (17)[1] |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

1H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 0-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz prior to Fourier transformation.

-

-

13C NMR Acquisition:

-

Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans or more to achieve an adequate signal-to-noise ratio.

-

Processing: Apply an exponential window function with a line broadening factor of 1-2 Hz prior to Fourier transformation.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

-

Sample Spectrum: Place the sample pellet in the spectrometer's sample holder and acquire the spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (approximately 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

The solvent should be compatible with the mass spectrometer's ionization source.

-

-

Data Acquisition:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's properties.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight of the compound (for C₇H₄BrN₃O₂, the monoisotopic mass is approximately 240.95 u).

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and any characteristic fragment ions.

-

Synthesis Workflow

The synthesis of this compound can be achieved from commercially available starting materials. A potential synthetic route is outlined below.

Caption: A potential synthetic pathway for this compound.

References

5-Bromo-7-nitro-1H-indazole: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Commercial Availability, Synthesis, and Potential Applications of a Key Research Chemical.

This technical guide provides a comprehensive overview of 5-bromo-7-nitro-1H-indazole (CAS No: 316810-82-9) for researchers, scientists, and professionals in drug development. This document details the compound's commercial availability, suppliers, and key chemical properties. It also includes a detailed experimental protocol for its synthesis and discusses its potential applications within the broader context of the biological significance of indazole derivatives.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers specializing in intermediates and building blocks for research and development. The compound is typically offered in various purities and quantities to suit different research needs.

| Supplier | Website | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Glycogen Bioscience | --INVALID-LINK-- | 316810-82-9 | C7H4BrN3O2 | 240.95 | 98% |

| Aladdin Scientific | --INVALID-LINK-- | 316810-82-9 | C7H4BrN3O2 | 242.032 | min 97% |

| BLD Pharm | --INVALID-LINK-- | 316810-82-9 | C7H4BrN3O2 | - | - |

| ChemScene | --INVALID-LINK-- | 316810-82-9 | C7H4BrN3O2 | 242.03 | ≥96% |

| Sigma-Aldrich | --INVALID-LINK-- | 316810-82-9 | C7H4BrN3O2 | - | - |

Note: The information in this table is based on publicly available data from the suppliers' websites and may be subject to change. It is recommended to consult the respective supplier for the most current product specifications and availability.

Physicochemical Properties

While specific experimental data for the melting point and solubility of this compound are not consistently reported across suppliers, computational predictions and data for a closely related isomer (7-bromo-5-nitro-1H-indazole) can provide some insight.

| Property | Value | Source |

| Molecular Formula | C7H4BrN3O2 | Glycogen Bioscience, Aladdin Scientific, ChemScene[1][2][3] |

| Molecular Weight | 240.95 - 242.032 g/mol | Glycogen Bioscience, Aladdin Scientific, ChemScene[1][2][3] |

| Purity | ≥96% - 98% | ChemScene, Glycogen Bioscience[1][3] |

| CAS Number | 316810-82-9 | Glycogen Bioscience, Aladdin Scientific, ChemScene[1][2][3] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | ChemScene[3] |

| logP | 2.2336 | ChemScene[3] |

It is important to note that the melting point for the isomer, 7-bromo-5-nitro-1H-indazole, is reported to be 260-261ºC.[1][4] Researchers should experimentally determine the physical properties for this compound as required for their specific applications.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound has been reported starting from 2-methyl-4-bromo-6-nitroaniline.

Materials:

-

2-methyl-4-bromo-6-nitroaniline

-

Acetic acid

-

Sodium nitrite (NaNO2)

-

Water

Procedure:

-

Dissolve the starting material, 2-methyl-4-bromo-6-nitroaniline (1.00 g, 4.32 mmol), in 15 mL of acetic acid.

-

Prepare an aqueous solution of sodium nitrite (0.66 g, 9.52 mmol) in 2 mL of water.

-

Cool the solution of the starting material to 0 °C.

-

Slowly add the aqueous solution of sodium nitrite to the cooled reaction mixture.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature while stirring continuously.

This protocol provides a general guideline. Reaction conditions, including stoichiometry, temperature, and reaction time, may require optimization for improved yield and purity.

Potential Applications in Drug Discovery

While specific biological activities and signaling pathway interactions for this compound are not extensively documented in publicly available literature, the indazole scaffold is a well-established privileged structure in medicinal chemistry.[5] Derivatives of indazole are known to exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.

The presence of the nitro group and the bromine atom on the indazole ring of this compound offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of compound libraries for high-throughput screening.

Logical Workflow for Compound Screening

The following diagram illustrates a general workflow for the screening of a novel compound like this compound in a drug discovery program.

Caption: A generalized workflow for the integration and screening of a novel chemical entity in a drug discovery pipeline.

This guide serves as a foundational resource for researchers interested in utilizing this compound in their research and development endeavors. For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the respective supplier.

References

A Technical Guide to the Structural Characterization of 5-bromo-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structural characterization of 5-bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document presents predicted spectroscopic values based on the analysis of structurally related compounds. Detailed experimental protocols for key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy, are provided to guide researchers in their analytical endeavors. Furthermore, this guide includes workflow diagrams and a hypothetical signaling pathway to illustrate the broader context of its characterization and potential application.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in the field of drug discovery due to their diverse biological activities. The introduction of substituents such as bromine and a nitro group can significantly modulate the physicochemical and pharmacological properties of the indazole scaffold. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and reproducibility of research findings. This guide focuses on the structural characterization of this compound, providing a foundational framework for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of analogous substituted indazoles and serve as a reference for experimental verification. For comparative purposes, experimental data for related compounds are also presented where available.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ [ppm] | Predicted Multiplicity | Predicted Coupling Constant (J) [Hz] |

| H-1 | ~13.5 - 14.5 | br s | - |

| H-3 | ~8.3 - 8.5 | s | - |

| H-4 | ~8.0 - 8.2 | d | ~1.5 - 2.0 |

| H-6 | ~8.4 - 8.6 | d | ~1.5 - 2.0 |

Note: Predicted values are based on the analysis of similar nitro- and bromo-substituted indazoles.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in DMSO-d₆ [ppm] |

| C-3 | ~135 - 138 |

| C-3a | ~120 - 123 |

| C-4 | ~122 - 125 |

| C-5 | ~115 - 118 |

| C-6 | ~128 - 131 |

| C-7 | ~140 - 143 |

| C-7a | ~148 - 151 |

Note: Predicted values are based on the analysis of similar nitro- and bromo-substituted indazoles.

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₇H₄BrN₃O₂ | - |

| Molecular Weight | 240.95 g/mol | Calculated for ¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O |

| Exact Mass [M+H]⁺ | 241.9560 | Characteristic isotopic pattern for bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) should be observed at m/z 241.9560 and 243.9540. |

| Key Fragment Ions | m/z ~212, 184, 166, 103 | Predicted fragmentation pattern involves loss of NO, CO, and Br. |

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 4: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1620 - 1580 | Medium-Weak | C=C aromatic ring stretch |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1480 - 1450 | Strong | C=N aromatic ring stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~1100 - 1000 | Strong | C-N stretch |

| ~850 - 750 | Strong | C-H out-of-plane bend |

| ~700 - 600 | Medium | C-Br stretch |

Note: Predicted values are based on characteristic absorption frequencies for the respective functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of this compound.

Synthesis of this compound

A reported synthesis for this compound involves the purification of a crude product by column chromatography to yield an orange powder.[1] The specific reaction conditions and starting materials would need to be obtained from the primary literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum.

-

For ¹³C NMR, a larger sample amount (20-50 mg) and a greater number of scans may be necessary due to the low natural abundance of the ¹³C isotope.

-

Advanced 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further elucidate the structure and assign all proton and carbon signals unambiguously.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The concentration should be in the low µg/mL to ng/mL range.

-

The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

The sample is ionized in the source. For ESI, this involves applying a high voltage to the liquid sample to create an aerosol of charged droplets.

-

The generated ions are then transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and confirm the elemental composition.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Visualization of Workflows and Pathways

Experimental Workflow for Structural Characterization

The following diagram illustrates a general workflow for the structural characterization of a novel chemical compound like this compound.

Hypothetical Signaling Pathway for Investigation

Given that some nitro-indazole derivatives have shown biological activity, the following diagram illustrates a hypothetical signaling pathway that could be investigated to understand the mechanism of action of this compound.

Conclusion

The structural characterization of this compound is a critical step in its development for potential applications in medicinal chemistry. This technical guide provides a comprehensive framework for its analysis, including predicted spectroscopic data and detailed experimental protocols. The presented workflows and hypothetical pathway are intended to guide researchers in their investigation of this and other novel indazole derivatives. The combination of NMR, MS, and FT-IR spectroscopy will ultimately provide the definitive structural confirmation necessary for further research and development.

References

An In-depth Technical Guide to the Safe Handling of 5-bromo-7-nitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal Safety Data Sheet (SDS). An official SDS for 5-bromo-7-nitro-1H-indazole was not available at the time of writing. The information herein is compiled from supplier data and SDSs of structurally similar compounds. Always perform a thorough risk assessment before handling any chemical.

Executive Summary

This compound is a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery, given the known biological activities of the indazole scaffold.[1][2] As with many nitroaromatic compounds, it requires careful handling due to its potential hazards. This guide provides a detailed overview of the known safety precautions, handling procedures, and physical and chemical properties to ensure its safe use in a laboratory setting. All personnel should be thoroughly trained on these procedures before working with this compound.

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS classification indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Summary

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

|

| Warning | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[3][4] |

| Skin Irritation (Category 2) | H315: Causes skin irritation[3][4] | ||

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[3][4] | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation[3][4] |

This classification is based on data for this compound and the closely related 5-bromo-6-nitro-1H-indazole.[3][4]

Caption: GHS Hazard classifications for this compound.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is provided below. This data is essential for understanding its behavior during handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | ChemScene[3] |

| Molecular Weight | 242.03 g/mol | ChemScene[3] |

| Appearance | Solid (Form not specified) | Inferred |

| Purity | ≥96% | ChemScene[3] |

| Storage Temperature | Room Temperature, Sealed in dry | ChemScene[3] |

Note: Data such as melting point, boiling point, and density were not consistently available for this specific isomer. Data for related isomers should not be used for critical calculations.

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]

Engineering Controls

-

Ventilation: Use only in a chemical fume hood to minimize inhalation exposure.

-

Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[7]

-

Skin Protection:

-

Respiratory Protection: If engineering controls are insufficient or during spill cleanup, use a full-face respirator with a particulate filter conforming to NIOSH (US) or EN 149 (EU) standards.[7][8]

Caption: Recommended workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Remove victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs.[5][6] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5][8] |

Accidental Release and Disposal

Accidental Release Measures

-

Evacuate: Evacuate personnel to a safe area, upwind of the spill.[5]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

-

Clean-up:

Disposal

-

Product: Dispose of the material by incineration at a licensed chemical destruction plant.[7] Do not contaminate water, foodstuffs, or soil.

-

Packaging: Contaminated containers should be triple-rinsed and offered for recycling or disposed of as hazardous waste.[7]

Experimental Protocols and Biological Context

Synthesis Protocol

A general procedure for the synthesis of this compound involves the diazotization of a substituted aniline precursor.[9]

Reaction: 2-methyl-4-bromo-6-nitroaniline → this compound

Procedure:

-

Dissolve 2-methyl-4-bromo-6-nitroaniline (1.00 g, 4.32 mmol) in 15 mL of acetic acid.

-

Slowly add an aqueous solution (2 mL) of sodium nitrite (0.66 g, 9.52 mmol) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm gradually to room temperature while stirring continuously.

-

Monitor the reaction to completion (method not specified, e.g., TLC, LC-MS).

-

Isolate and purify the product (specific workup and purification steps are not detailed in the source).

Caption: General synthesis workflow for this compound.

Biological Significance and Potential Signaling Pathways

While no specific signaling pathways for this compound have been documented, the indazole scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] Derivatives have been investigated for a wide range of biological activities, including:

-

Antimicrobial and antifungal activity[1]

-

Enzyme inhibition (e.g., α-glucosidase, lactoperoxidase)[1][10]

-

Anticancer and anti-HIV properties[2]

Notably, research has indicated that 7-nitro-1H-indazoles, a class which includes 3-bromo-7-nitro-1H-indazole, possess inhibitory properties.[11] Derivatives of 5-nitroindazole have shown activity against Trichomonas vaginalis and Trypanosoma cruzi.[12] This suggests that this compound could potentially interact with various biological targets, but specific pathways remain to be elucidated through further research. Professionals working with this compound are likely engaged in exploring these potential therapeutic applications.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-bromo-7-nitro-1H-indazole: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-7-nitro-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. While the specific discovery of this molecule is not widely documented, its chemical lineage is rooted in the late 19th-century explorations of the indazole scaffold. This document details the historical context of indazole synthesis, provides a detailed experimental protocol for the preparation of this compound, and presents its known chemical and physical properties. Furthermore, it explores the broader biological significance of the indazole nucleus and the potential mechanistic pathways of nitroindazole derivatives, highlighting their relevance in drug discovery and development.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, forming the core of numerous biologically active molecules.[1] Since the pioneering work of Emil Fischer in the late 19th century, who first synthesized an indazolone derivative, the indazole nucleus has been a fertile ground for the development of novel therapeutic agents.[2] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Discovery and History

The specific discovery of this compound is not prominently documented in seminal literature. However, its synthesis and existence are a logical progression from the foundational work on indazole chemistry. The first synthesis of the parent indazole is often attributed to the work of Jacobson. Key historical developments in the synthesis of the indazole core laid the groundwork for the creation of substituted derivatives like the title compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrN₃O₂ | [3] |

| Molecular Weight | 242.03 g/mol | [3] |

| CAS Number | 316810-82-9 | [3] |

| Appearance | Orange powder | [4] |

| Purity | ≥96% | [3] |

| Topological Polar Surface Area (TPSA) | 71.82 Ų | [3] |

| logP (predicted) | 2.2336 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 1 | [3] |

Synthesis and Characterization

The synthesis of this compound can be achieved through the diazotization and intramolecular cyclization of a substituted aniline precursor.

Experimental Protocol: Synthesis from 4-Bromo-2-methyl-6-nitroaniline

A common synthetic route to this compound involves the reaction of 4-bromo-2-methyl-6-nitroaniline with sodium nitrite in acetic acid.[5]

Materials:

-

4-Bromo-2-methyl-6-nitroaniline

-

Sodium nitrite (NaNO₂)

-

Glacial acetic acid

-

Water

-

Solvents for extraction (e.g., ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-bromo-2-methyl-6-nitroaniline in glacial acetic acid.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the acetic acid under reduced pressure.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the combined organic layers and concentrate to yield the crude product.

-

Purify the crude product by silica gel column chromatography to obtain this compound as an orange powder.

Yield: Approximately 47.7%[4]

Characterization Data

| Analysis | Expected Data |

| ¹H NMR | Aromatic protons and the N-H proton signal. The exact chemical shifts and coupling constants would require experimental determination. |

| ¹³C NMR | Signals corresponding to the seven carbon atoms of the indazole ring. The presence of the bromine and nitro groups would influence the chemical shifts. |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C=C and C=N stretching of the aromatic rings, and strong absorptions for the symmetric and asymmetric stretching of the N-O bonds in the nitro group. |

| Mass Spectrometry | The molecular ion peak [M]+• would be expected at m/z 241 and 243 in an approximate 1:1 ratio due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The high-resolution mass spectrum would confirm the elemental composition. Predicted m/z for [M+H]⁺ is 241.95596.[6] |

Biological Activity and Potential Applications

The indazole scaffold is a key component in numerous drugs with diverse therapeutic applications. For instance, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, while Benzydamine is utilized for its anti-inflammatory and analgesic properties.[7]

The presence of a nitro group on the indazole ring is of particular interest. Nitroaromatic compounds are known to have a range of biological activities, often mediated by the reduction of the nitro group within target cells. For example, 7-nitroindazole and its derivatives are known inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme involved in various physiological and pathological processes.

Furthermore, studies on other 5-nitroindazole derivatives have shown promising activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. The proposed mechanism of action involves the enzymatic reduction of the nitro group to generate reactive nitrogen species that are toxic to the parasite.

While specific biological data for this compound is limited in the public domain, its structural similarity to other biologically active nitroindazoles suggests its potential as a modulator of various biological targets and as a valuable intermediate in the synthesis of more complex drug candidates.

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the synthesis and purification process.

Logical Relationship: Potential Mechanism of Action of Nitroindazoles

This diagram illustrates a plausible mechanism of action for nitroindazole derivatives based on their known biological activities.

Caption: A potential bioactivation pathway for nitroindazoles.

Conclusion

This compound represents a synthetically accessible derivative of the medicinally important indazole scaffold. While its specific biological activities are not yet extensively characterized, its structural features suggest potential for further investigation in drug discovery programs, particularly in areas where nitroaromatic compounds have shown promise. The provided synthetic protocol offers a reliable method for its preparation, enabling further research into its chemical and biological properties. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related indazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - this compound (C7H4BrN3O2) [pubchemlite.lcsb.uni.lu]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. 7-Nitroindazole - Wikipedia [en.wikipedia.org]

A Framework for the Theoretical and Computational Investigation of 5-bromo-7-nitro-1H-indazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The indazole scaffold, a fusion of benzene and pyrazole rings, is a privileged structure in drug discovery, with derivatives exhibiting activities ranging from anticancer to antimicrobial.[1] The introduction of a bromine atom at the 5-position and a nitro group at the 7-position of the indazole core in 5-bromo-7-nitro-1H-indazole is expected to significantly modulate its physicochemical properties. The electron-withdrawing nature of both substituents can influence the molecule's acidity, dipole moment, and propensity for intermolecular interactions, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

This whitepaper details a systematic computational approach to characterize this compound. It is structured to guide researchers through the process of molecular modeling, quantum chemical calculations, and virtual screening, providing both the theoretical basis and practical protocols for each stage.

Computational Chemistry Workflow

A systematic computational analysis of a small molecule like this compound follows a structured workflow. This process begins with the initial construction of the molecule's three-dimensional structure and proceeds through optimization, property calculation, and, if applicable, simulation of its interactions with biological macromolecules.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule.

Molecular Geometry

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization. For this compound, this process would yield key structural parameters.

Table 1: Illustrative Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C5-Br | 1.89 Å |

| C7-N(nitro) | 1.48 Å | |

| N(nitro)-O | 1.22 Å | |

| Bond Angle | C4-C5-C6 | 120.5° |

| C6-C7-N(nitro) | 118.9° | |

| Dihedral Angle | C1-C7-N(nitro)-O | 179.8° |

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (Infrared and Raman). These theoretical spectra can be compared with experimental data for validation. The vibrational modes of the nitro group (asymmetric and symmetric stretches) and the C-Br stretching frequency are of particular interest.

Table 2: Illustrative Calculated Vibrational Frequencies

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) (Illustrative) |

| Asymmetric Stretch | NO₂ | 1530 |

| Symmetric Stretch | NO₂ | 1355 |

| C-Br Stretch | C-Br | 650 |

| N-H Stretch | Indazole N-H | 3450 |

Electronic Properties

The electronic character of a molecule is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is a critical indicator of chemical reactivity and stability.

Table 3: Illustrative Calculated Electronic Properties

| Parameter | Description | Calculated Value (eV) (Illustrative) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.25 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -3.15 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.10 |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Potential Applications

Given the broad bioactivity of indazole derivatives, this compound could be screened against various protein targets, such as kinases, trypanothione reductase, or cytochrome P450 enzymes.[2] The results of such a virtual screen would provide insights into its potential therapeutic applications.

Interpreting Docking Results

The output of a docking simulation is typically a set of binding poses ranked by a scoring function, which estimates the binding affinity (in kcal/mol). A more negative score indicates a stronger predicted binding. Analysis of the best-scoring pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 4: Illustrative Molecular Docking Results

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

| Protein Kinase A (1ATP) | -8.5 | VAL 57, LYS 72, GLU 170 |

| Trypanothione Reductase (2JK6) | -7.9 | TRP 21, MET 115, HIS 461 |

| Cytochrome P450 3A4 (1TQN) | -9.1 | ARG 105, SER 119, PHE 304 |

Detailed Methodologies

This section provides detailed protocols for the computational experiments described above, based on methodologies reported for similar nitro- and bromo-substituted heterocyclic compounds.

Protocol for Quantum Chemical Calculations

-

Software: Gaussian 16 or a similar quantum chemistry package.[3]

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[4]

-

Basis Set: 6-311++G(d,p) for all atoms.[4]

-

Procedure:

-

The 3D structure of this compound is first sketched using a molecular editor and subjected to a preliminary geometry optimization using a molecular mechanics force field (e.g., MMFF94).[2]

-

The structure is then submitted for full geometry optimization using the specified DFT functional and basis set.

-

A frequency calculation is performed at the same level of theory to confirm the nature of the stationary point and to obtain the theoretical vibrational spectra.

-

Electronic properties, including HOMO-LUMO energies and the electrostatic potential map, are calculated from the optimized geometry.

-

Protocol for Molecular Docking

-

Software: AutoDock Tools 1.5.6 for file preparation and AutoDock Vina 1.1.2 for the docking simulation.

-

Protein Preparation:

-

The crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).

-

All water molecules and co-crystallized ligands are removed.

-

Polar hydrogen atoms are added to the protein structure.

-

Gasteiger charges are computed and assigned.

-

The prepared protein structure is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 3D structure of this compound, optimized from the quantum chemical calculations, is used.

-

Gasteiger charges are assigned, and non-polar hydrogens are merged.

-

The rotatable bonds are defined.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Docking Simulation:

-

A grid box is defined to encompass the active site of the protein.

-

The docking simulation is run using AutoDock Vina with default parameters.

-

-

Analysis:

-

The resulting binding poses and their corresponding energy scores are analyzed.

-

The interactions between the ligand and the protein in the best-scoring pose are visualized and examined using software such as PyMOL or Discovery Studio.

-

Conclusion

This technical guide provides a comprehensive computational framework for the in-depth study of this compound. While direct experimental or computational data for this specific molecule is currently limited, the methodologies outlined herein, derived from studies on analogous compounds, offer a clear and robust path forward for its characterization. The application of these quantum chemical and molecular docking protocols will undoubtedly yield valuable insights into the structural, electronic, and potential biological properties of this compound, thereby guiding future experimental research and drug discovery efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Utilization of 5-bromo-7-nitro-1H-indazole in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in the development of targeted therapies, particularly kinase inhibitors.[1][2][3] Its structural resemblance to the purine core of ATP allows indazole-based compounds to function as competitive inhibitors at the ATP-binding site of various kinases.[1] The strategic functionalization of the indazole ring is a key aspect of designing potent and selective kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of 5-bromo-7-nitro-1H-indazole as a versatile starting material in the synthesis of novel kinase inhibitors. While specific examples of kinase inhibitors derived directly from this compound are not extensively reported in peer-reviewed literature, this document outlines a rational approach to its utilization based on the well-established chemistry of related bromo- and nitro-substituted indazoles in kinase inhibitor discovery.[1][4]

The 5-bromo and 7-nitro substitutions on the 1H-indazole core offer distinct synthetic handles for diversification. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties. These groups can be tailored to interact with specific regions of the kinase active site, thereby influencing potency and selectivity. The nitro group at the 7-position can be reduced to an amino group, which can then be further functionalized through acylation, sulfonylation, or urea formation to establish critical hydrogen bond interactions within the kinase hinge region.

Target Kinases and Signaling Pathways

Indazole-based scaffolds have been successfully employed to target a range of kinases implicated in cancer and other diseases. Based on the extensive research on related indazole analogs, derivatives of this compound are promising candidates for developing inhibitors against key kinases such as Polo-like Kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5]

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication.[6][7] Overexpression of PLK4 is observed in various cancers and is associated with aneuploidy and genomic instability.[7][8] Inhibition of PLK4 presents a promising therapeutic strategy for cancers driven by centrosome amplification.[7]

Vascular Endothelial Growth Factor Receptor (VEGFR): A family of receptor tyrosine kinases that are key mediators of angiogenesis, the formation of new blood vessels.[5] Dysregulation of VEGFR signaling is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis.[5]

Quantitative Data Summary

The following tables summarize the biological activity of representative indazole-based kinase inhibitors targeting PLK4 and VEGFR-2. This data, derived from publicly available literature on analogous compounds, serves as a benchmark for the potential potency of inhibitors synthesized from the this compound scaffold.

Table 1: Inhibitory Activity of Representative Indazole-Based PLK4 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (µM) |

| C05[6] | PLK4 | < 0.1 | IMR-32 (neuroblastoma) | 0.948 |

| MCF-7 (breast cancer) | 0.979 | |||

| H460 (non-small cell lung) | 1.679 | |||

| K17[8] | PLK4 | 0.3 | - | - |

| K22[8] | PLK4 | 0.1 | MCF-7 (breast cancer) | 1.3 |

Table 2: Inhibitory Activity of Representative Indazole-Based VEGFR-2 Inhibitors

| Compound ID | Target Kinase | IC50 (nM) |

| Axitinib[8] | VEGFR-2 | - |

| Pazopanib[3] | VEGFR-2 | - |

| Compound 8[9] | VEGFR-2 | 55.4 |

| Compound 12l[9] | VEGFR-2 | 97.38 |

| Compound 30[5] | VEGFR-2 | 1.24 |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]